molecular formula C6H12Cl2O B14421401 1,1-Dichloro-2-methoxypentane CAS No. 82772-40-5

1,1-Dichloro-2-methoxypentane

Katalognummer: B14421401
CAS-Nummer: 82772-40-5
Molekulargewicht: 171.06 g/mol
InChI-Schlüssel: IPIVBPQOMSGCOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dichloro-2-methoxypentane is an organic compound with the molecular formula C6H12Cl2O It is a halogenated ether, characterized by the presence of two chlorine atoms and one methoxy group attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2-methoxypentane can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypentane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dichloro-2-methoxypentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 2-methoxypentanol.

    Elimination: Formation of 1-methoxy-1-pentene.

    Oxidation: Formation of 2-methoxypentanal or 2-methoxypentanoic acid.

Wissenschaftliche Forschungsanwendungen

1,1-Dichloro-2-methoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-dichloro-2-methoxypentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dichloroethane: A simpler halogenated hydrocarbon with similar reactivity.

    2-Methoxypentane: Lacks the chlorine atoms but shares the methoxy group and pentane backbone.

    1,1-Dichloro-2,2-dimethoxypentane: Contains an additional methoxy group, leading to different chemical properties.

Uniqueness

1,1-Dichloro-2-methoxypentane is unique due to the combination of its halogenated and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Eigenschaften

82772-40-5

Molekularformel

C6H12Cl2O

Molekulargewicht

171.06 g/mol

IUPAC-Name

1,1-dichloro-2-methoxypentane

InChI

InChI=1S/C6H12Cl2O/c1-3-4-5(9-2)6(7)8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

IPIVBPQOMSGCOI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.